molecular formula C11H11N3O2 B1465692 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1247378-82-0

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1465692
M. Wt: 217.22 g/mol
InChI Key: ZOMKSJUOYXYJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid”, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Antimicrobial Agent

This compound has been explored for its potential as an antimicrobial agent. The pyridin-3-yl moiety, when incorporated into certain structures like imidazoles, has shown effectiveness against a range of microbial strains. For instance, derivatives of this compound have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, using reference drugs like ciprofloxacin for comparison .

Cancer Research

In the realm of oncology, compounds with the pyridin-3-yl and pyrazole structures have been utilized in the synthesis of tyrosine kinase inhibitors. These inhibitors, such as nilotinib and imatinib, are crucial in the treatment of certain types of cancer, including chronic myelogenous leukemia .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More research is needed to fully understand the properties and potential applications of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid”.

properties

IUPAC Name

1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKSJUOYXYJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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